molecular formula C11H12ClN3O2S2 B5800324 4-CHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE

4-CHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE

Cat. No.: B5800324
M. Wt: 317.8 g/mol
InChI Key: CUVMZRAQQPFPCH-UHFFFAOYSA-N
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Description

4-Chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3,4-thiadiazole ring substituted with an isopropyl group at position 5 and a 4-chlorobenzenesulfonamide moiety at position 2. The structural combination of the electron-withdrawing sulfonamide group and the hydrophobic isopropyl substituent may enhance its binding affinity to biological targets, such as carbonic anhydrases or bacterial enzymes .

Properties

IUPAC Name

4-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2S2/c1-7(2)10-13-14-11(18-10)15-19(16,17)9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVMZRAQQPFPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Chlorination: The thiadiazole ring is then chlorinated using a chlorinating agent such as thionyl chloride.

    Sulfonamide formation: The chlorinated thiadiazole is reacted with a sulfonamide precursor, such as 4-chlorobenzenesulfonyl chloride, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

    Oxidation and reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution reactions: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the thiadiazole ring.

    Hydrolysis: Breakdown products of the sulfonamide group.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazoles, including the target compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various human cancer cell lines, including lung (A549), skin (SK-MEL-2), and colon cancers (HCT15) .

A review highlighted that certain thiadiazole derivatives demonstrated IC50 values indicating potent cytotoxicity against multiple cancer types. For instance, compounds with specific substituents on the thiadiazole ring showed enhanced activity against breast carcinoma and other malignancies . The structure-activity relationship (SAR) suggests that the presence of a chlorobenzene sulfonamide moiety may contribute to the compound's efficacy by enhancing its interaction with biological targets.

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. They have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis . This property is particularly beneficial in developing new antibiotics to combat resistant strains.

Anticonvulsant Effects

Recent studies have reported that thiadiazole derivatives possess anticonvulsant properties. Compounds within this class have been tested in animal models demonstrating significant protective effects against seizures induced by various agents . The mechanism likely involves modulation of neurotransmitter systems or ion channels, which are critical in seizure activity.

Herbicidal Activity

Thiadiazole derivatives have been explored for their herbicidal properties. Research indicates that these compounds can effectively inhibit weed growth by disrupting photosynthesis or other metabolic processes in plants . The synthesis of fused thiadiazole structures has shown promising results in controlling various agricultural pests and weeds, making them valuable in crop protection strategies.

Development of New Materials

The unique chemical structure of 4-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzene-1-sulfonamide lends itself to applications in materials science. Its ability to form stable complexes with metals suggests potential uses in catalysis and sensor technology. The incorporation of thiadiazole rings into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

Case Studies

Study Application Findings
Alam et al. (2020)AnticancerDemonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values indicating potent activity.
Dogan et al. (2002)AnticonvulsantReported maximum protection against seizures in animal models with specific thiadiazole derivatives showing high efficacy.
JStage Study (2020)HerbicidalEvaluated fused thiadiazoles for herbicidal activity with successful inhibition of weed growth noted.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE involves inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compounds with 1,3,4-thiadiazole cores exhibit significant variations in melting points, solubility, and stability based on substituents. For example:

Compound Name Substituents (R₁, R₂) Melting Point (°C) Yield (%)
4-Chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzene-1-sulfonamide (Target) R₁ = isopropyl; R₂ = 4-Cl-C₆H₄-SO₂NH- Data not reported N/A
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) R₁ = benzylthio; R₂ = phenoxyacetamide 133–135 88
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide (5j) R₁ = 4-Cl-benzylthio; R₂ = phenoxyacetamide 138–140 82
  • Key Observations: The target compound’s sulfonamide group (vs. The isopropyl group at position 5 introduces steric bulk, which may hinder enzymatic degradation compared to smaller substituents (e.g., methyl or ethylthio groups in 5f/g) .

Spectroscopic Differences

  • 1H NMR: The target compound’s 4-chlorobenzenesulfonamide moiety would show aromatic protons as a doublet (δ ~7.5–7.8 ppm) and a singlet for the sulfonamide NH (δ ~10–12 ppm). This contrasts with acetamide derivatives (e.g., 5h), where the phenoxy group protons appear as multiplet signals (δ ~6.5–7.2 ppm) .
  • IR Spectroscopy : The sulfonamide group exhibits strong S=O stretching vibrations (~1350–1150 cm⁻¹), distinct from the C=O stretches (~1650–1700 cm⁻¹) in acetamide analogues like 5h .

Comparison with Pyridine-Linked Thiadiazole Derivatives

Compounds such as 4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4c) from differ in their aromatic systems:

Compound Name Aromatic System Bioactivity Highlights
Target Compound Benzene sulfonamide Antimicrobial activity hypothesized
4c (Pyridine-linked benzamide) Pyridine + benzene Reported enzyme inhibition

Comparison with Oxadiazole Analogues

highlights 1,3,4-oxadiazole derivatives (e.g., 5-substituted oxadiazoles with sulfonyl groups). Key differences include:

  • Ring Heteroatoms : The thiadiazole’s sulfur atom (vs. oxygen in oxadiazoles) increases lipophilicity and may improve metabolic stability.
  • Biological Activity : Oxadiazoles are often more rigid, favoring π-π stacking, whereas thiadiazoles exhibit greater conformational flexibility for target adaptation .

Biological Activity

4-Chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound features a thiadiazole ring linked to a sulfonamide moiety, which is known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:

CxHyClNzOaSb\text{C}_x\text{H}_y\text{ClN}_z\text{O}_a\text{S}_b

Cytotoxic Activity

Recent studies have demonstrated the cytotoxic potential of this compound against several cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) against selected cancer types:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)17.81
HepG2 (Liver Cancer)4.78
HCT116 (Colon Cancer)2.32
A549 (Lung Cancer)4.40
PC3 (Prostate Cancer)139.59

The anticancer activity of this compound is attributed to its ability to inhibit tumor-associated carbonic anhydrase isoforms IX and XII. These enzymes are often overexpressed in various tumors and facilitate tumor growth and metastasis. The selectivity for cancer cells over normal cells suggests a favorable safety profile for therapeutic applications.

Structure-Activity Relationship

The incorporation of the p-tolyl sulfonamide moiety significantly enhances the potency of the thiadiazole scaffold. For instance, modifications to the structure have resulted in increased cytotoxicity compared to the parent compound without the sulfonamide group.

Case Studies

  • Cytotoxicity Assessment : In a comparative study, compound 3 (which includes the sulfonamide moiety) exhibited enhanced cytotoxicity against HCT116 and A549 cells compared to its precursor compound 2. The findings indicated a 5-fold increase in potency against MCF-7 cells and substantial increases against HepG2 and HCT116 cells when compared to control agents like Staurosporine .
  • Mechanistic Insights : Quantum mechanical computations have provided insights into the conformational stability of the compound, suggesting that intramolecular hydrogen bonding plays a crucial role in its biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzene-1-sulfonamide, and how can purity be maximized?

  • Methodology : Synthesis typically involves cyclization of thiosemicarbazide derivatives followed by sulfonylation. Key steps include:

  • Cyclization of thiosemicarbazide with carboxylic acids to form the 1,3,4-thiadiazole core .
  • Sulfonylation using chlorobenzene sulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonamide group .
  • Optimization parameters: Reaction temperature (60–80°C), solvent (DMF or acetonitrile), and stoichiometric ratios (1:1.2 molar ratio of thiadiazole to sulfonyl chloride) to achieve >85% yield .
    • Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization of this compound be rigorously validated?

  • Analytical Workflow :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., thiadiazole C-5 isopropyl group at δ 2.8–3.2 ppm for CH and δ 1.2–1.4 ppm for CH₃) .
  • IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical m/z: 356.03) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported antimicrobial activity data for this compound?

  • Case Study : A 2022 study reported MIC = 8 µg/mL against S. aureus, while a 2023 study found no activity at 64 µg/mL.
  • Resolution Steps :

Strain Variability : Test against standardized strains (e.g., ATCC 25923) and clinical isolates to rule out resistance mechanisms .

Solubility : Assess solubility in DMSO/PBS; poor solubility (>50 µg/mL) may artificially reduce activity .

Assay Conditions : Compare broth microdilution (CLSI guidelines) vs. disk diffusion, which may differ in sensitivity .

  • Table :

StudyMethodStrainMIC (µg/mL)Solubility (µg/mL)
2022BrothATCC860
2023DiskClinical>6445

Q. How can computational methods predict the environmental fate of this sulfonamide derivative?

  • Experimental Design :

  • Degradation Studies : Hydrolysis at pH 3–9 (40°C, 7 days) with LC-MS/MS monitoring .
  • QSPR Models : Use EPI Suite to estimate log Kow (predicted 2.1) and biodegradability (BIOWIN3: 0.17 = persistent) .
    • Environmental Risk : High log Kow suggests bioaccumulation potential; pair with zebrafish embryo toxicity assays (OECD 236) .

Q. What mechanistic insights explain its inhibitory activity against carbonic anhydrase IX?

  • Hypothesis : The sulfonamide group binds Zn²⁺ in the enzyme active site.
  • Validation :

  • Docking Studies (AutoDock Vina) : Binding energy ≤ -8.5 kcal/mol indicates strong interaction .
  • Enzyme Assays : Measure IC₅₀ via stopped-flow CO₂ hydration (target IC₅₀ < 10 nM for therapeutic relevance) .

Methodological Challenges

Q. How to design a study assessing the impact of substituents on bioactivity?

  • Split-Plot Design :

  • Variables :
  • Main plot: Thiadiazole substituents (isopropyl vs. methyl).
  • Subplot: Sulfonamide para-substituents (Cl, F, NH₂).
  • Analysis : ANOVA with Tukey post-hoc to compare IC₅₀/EC₅₀ values across groups .
    • Table :
Substituent (Thiadiazole)Substituent (Sulfonamide)IC₅₀ (nM)
IsopropylCl8.2
MethylCl12.7
IsopropylF9.5

Q. How to address discrepancies in cytotoxicity data between 2D vs. 3D cell models?

  • 3D Spheroid Protocol :

  • Culture HCT116 cells in Matrigel for 7 days, treat with 1–100 µM compound.
  • Compare viability (CellTiter-Glo) vs. 2D monolayers .
    • Outcome : 3D models often show 10–20× higher IC₅₀ due to diffusion barriers .

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